molecular formula C13H8Cl2OS B15166998 3-(4-Chlorophenyl)-1-(3-chlorothiophen-2-yl)prop-2-en-1-one CAS No. 648429-69-0

3-(4-Chlorophenyl)-1-(3-chlorothiophen-2-yl)prop-2-en-1-one

Cat. No.: B15166998
CAS No.: 648429-69-0
M. Wt: 283.2 g/mol
InChI Key: AQUPVMXAXUGEAV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(3-chlorothiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorophenyl group and a chlorothiophenyl group, making it a unique derivative of chalcones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(3-chlorothiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3-chlorothiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(3-chlorothiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorophenyl and chlorothiophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino, thiol, or halogenated derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(3-chlorothiophen-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(3-chlorothiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one: Lacks the chlorothiophenyl group.

    3-(4-Methylphenyl)-1-(3-chlorothiophen-2-yl)prop-2-en-1-one: Contains a methyl group instead of a chlorine atom on the phenyl ring.

    3-(4-Chlorophenyl)-1-(2-thiophen-2-yl)prop-2-en-1-one: Has a thiophenyl group without the chlorine atom.

Uniqueness

3-(4-Chlorophenyl)-1-(3-chlorothiophen-2-yl)prop-2-en-1-one is unique due to the presence of both chlorophenyl and chlorothiophenyl groups, which can impart distinct chemical and biological properties. This dual substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

648429-69-0

Molecular Formula

C13H8Cl2OS

Molecular Weight

283.2 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(3-chlorothiophen-2-yl)prop-2-en-1-one

InChI

InChI=1S/C13H8Cl2OS/c14-10-4-1-9(2-5-10)3-6-12(16)13-11(15)7-8-17-13/h1-8H

InChI Key

AQUPVMXAXUGEAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=CS2)Cl)Cl

Origin of Product

United States

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